(Z)-ethyl 5-acetyl-2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4-methylthiophene-3-carboxylate

Description

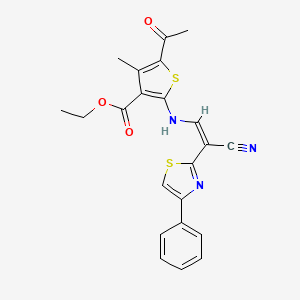

The compound "(Z)-ethyl 5-acetyl-2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4-methylthiophene-3-carboxylate" is a structurally complex heterocyclic molecule featuring a thiophene core substituted with acetyl, methyl, and ester groups. The Z-configuration of the vinylamino linkage is critical for its stereochemical and electronic properties.

Key structural features include:

- Thiophene backbone: Provides a planar aromatic system for conjugation.

- Acetyl and methyl substituents: Influence electron density and steric effects.

Synthetic routes for analogous thiophene-thiazole hybrids often involve condensation reactions of hydrazinecarbothioamides with α,β-unsaturated carbonyl compounds in polar aprotic solvents like DMF, as seen in related studies .

Properties

IUPAC Name |

ethyl 5-acetyl-2-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-4-28-22(27)18-13(2)19(14(3)26)30-21(18)24-11-16(10-23)20-25-17(12-29-20)15-8-6-5-7-9-15/h5-9,11-12,24H,4H2,1-3H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQNWLKMCXYCEU-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 5-acetyl-2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The acetyl, cyano, and phenylthiazolyl groups are introduced through various substitution reactions. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the cyano group can be added through nucleophilic substitution.

Vinylation: The vinyl group is introduced through a Heck reaction, where the thiophene derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

Final Coupling: The final step involves the coupling of the intermediate with ethyl 3-carboxylate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves multi-step processes, drawing from analogous thiazole-thiophene derivatives:

-

Thiazole ring formation : Utilizes reagents like thionyl chloride and ethyl cyanoacetate, as seen in similar compounds.

-

Cyano group introduction : May involve nitrile-forming reactions or direct incorporation via reagents like ethyl cyanoacetate .

-

Coupling with thiophene : Amino groups on the thiophene ring react with vinyl intermediates, guided by stereochemical control during dehydration steps (e.g., Hantzsch thiazole synthesis) .

Substitution Reactions

-

Amino group reactivity : The amino group on the thiophene ring may undergo acylation or alkylation, analogous to substitutions observed in related thiophene derivatives .

-

Thiazole ring modification : Potential substitution at the 4-phenylthiazol-2-yl moiety, influenced by electron-withdrawing/donating groups.

Oxidation/Reduction

-

Cyano group reduction : Conversion to amine derivatives using reducing agents like lithium aluminum hydride.

-

Ester hydrolysis : Ethyl carboxylate group may hydrolyze under basic conditions to form carboxylic acids .

Ring-Forming Reactions

-

Thiazole formation : Likely involves cyclization of thioureas or thioamides under acidic conditions, as seen in Hantzsch thiazole synthesis .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Thiazole formation | Thionyl chloride, ethyl cyanoacetate | Acidic conditions, reflux |

| Amino group acylation | Acetyl chloride, base (e.g., pyridine) | Room temperature, inert atmosphere |

| Ester hydrolysis | Aqueous NaOH or LiOH | Heated under reflux |

| Cyano group reduction | LiAlH₄, H₂/Ni catalyst | Anhydrous solvent, controlled temp |

Oxidized Derivatives

-

Carboxylic acids : Hydrolysis of ester groups (e.g., ethyl carboxylate → carboxylic acid) .

-

Amine derivatives : Reduction of cyano groups (e.g., nitrile → amine).

Substituted Derivatives

-

Acylation products : Modification of the amino group with acylating agents (e.g., acetyl chloride) .

-

Alkylated thiazoles : Substitution at the thiazole ring (e.g., introduction of alkyl groups).

Stereochemical Control

The Z-configuration of the vinyl group is critical and may be influenced by:

-

Kinetic control : Rapid protonation during thiazoline tautomerization .

-

Catalytic conditions : Use of specific catalysts or solvents to stabilize transition states .

Biological Activity Insights

While direct data for this compound is limited, analogous thiophene-thiazole derivatives exhibit:

-

Antioxidant activity : Free radical scavenging via thiophene ring modifications.

-

Antibacterial effects : Inhibition zones ranging from 15–17 mm against E. coli and S. aureus.

-

Mechanistic hypothesis : Potential enzyme/receptor binding due to heterocyclic frameworks.

Challenges and Opportunities

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Complex Molecules:

This compound serves as a vital building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. The presence of functional groups such as acetyl and cyano enhances its reactivity, allowing for diverse synthetic pathways.

2. Coordination Chemistry:

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are crucial for catalysis and material science applications, particularly in developing new catalysts for organic transformations.

Biological Applications

1. Antimicrobial Activity:

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties:

Numerous studies have highlighted the anticancer potential of thiophene derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Its structural features may contribute to its effectiveness against specific cancer types.

3. Anti-inflammatory Effects:

Thiophene derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Medical Applications

1. Therapeutic Agent Development:

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its unique structure allows for modifications that could enhance its efficacy and selectivity as a drug candidate.

2. Drug Formulation:

The compound's solubility and stability profiles make it suitable for formulation into pharmaceutical products. It can be developed into various dosage forms, including tablets and injectable solutions.

Industrial Applications

1. Organic Semiconductors:

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be used in the development of organic semiconductors for devices such as solar cells and light-emitting diodes (LEDs) .

2. Dye Chemistry:

Thiophene derivatives are also utilized in dye chemistry due to their ability to absorb light and impart color to materials. This compound can be incorporated into dye formulations for textiles, plastics, and other materials .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Coordination Chemistry | Acts as a ligand forming metal complexes | |

| Biology | Antimicrobial Activity | Inhibits growth of bacteria |

| Anticancer Properties | Shows efficacy against cancer cell lines | |

| Anti-inflammatory Effects | Potential treatment for inflammatory diseases | |

| Medicine | Therapeutic Agent Development | Research ongoing for various diseases |

| Drug Formulation | Suitable for various pharmaceutical dosage forms | |

| Industry | Organic Semiconductors | Used in solar cells and LEDs |

| Dye Chemistry | Incorporated into dye formulations |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

Core Heterocycle :

- The target compound uses a thiophene backbone, whereas compound 3c () is based on a thiazole ring. Thiophenes generally exhibit higher aromatic stabilization but lower basicity compared to thiazoles, influencing their reactivity in electrophilic substitutions .

Substituent Effects: The cyano group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity, unlike the benzoylamino group in 3c, which contributes to steric bulk and π-stacking . Compound 10d () replaces the acetyl group with a carboxamide, improving solubility but reducing metabolic stability .

Biological Activity: While the target compound’s bioactivity remains uncharacterized, analogues like 5a,b () show cytotoxicity, suggesting that the vinylamino-thiazole motif may be a pharmacophore. The absence of a furan ring in the target compound could reduce off-target interactions .

Synthetic Accessibility :

- The target compound likely requires multi-step synthesis with strict Z/E selectivity, whereas 10d () is synthesized via simpler condensation routes. The use of DMF and K₂CO₃ in highlights the importance of polar aprotic solvents in stabilizing intermediates .

Crystallographic and Analytical Data

- The X-ray structure of 3c () confirms the planar geometry of the thiazole ring, with intramolecular H-bonding between the amino and carbonyl groups. Similar analysis for the target compound would require SHELX-based refinement (as described in ) to resolve its Z-configuration .

- IR data for 10d () shows peaks at 1660 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=N), which align with the target compound’s expected spectral features .

Biological Activity

(Z)-Ethyl 5-acetyl-2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing an authoritative overview based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

The compound's InChIKey is YWWBUEMMOPLTQI-LCYFTJDESA-N, indicating its unique chemical identity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclocondensation and regioselective reactions that yield the desired thiazole derivatives.

Antiproliferative Effects

Research has demonstrated that compounds containing thiazole and thiophene moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study involving derivatives of 2-aminothiophene reported IC50 values ranging from 0.19 to 9.62 µM against multiple cancer cell lines, including A549 (lung), HT29 (colon), and U87MG (glioblastoma) .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11c | U87MG | 0.19 |

| 12b | SMMC-7721 | 9.62 |

| 11d | H460 | 1.35 |

Antimicrobial Properties

Thiazole and thiophene derivatives have also been evaluated for their antimicrobial activities. A recent study highlighted the effectiveness of these compounds against various bacterial strains, showcasing their potential as antibiotic agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the cyano group enhances its reactivity and interaction with cellular components.

Study on Anticancer Activity

A comprehensive study assessed the anticancer effects of various thiazole derivatives, including those similar to (Z)-ethyl 5-acetyl... The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Research on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the thiazole structure significantly improved antibacterial activity .

Q & A

Basic: What synthetic routes are suitable for constructing the thiophene core in this compound?

The thiophene core can be synthesized via cyclocondensation reactions using α,β-unsaturated carbonyl precursors. For example, describes the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives by reacting ethyl acetoacetate with sulfur-containing reagents (e.g., elemental sulfur) under acidic conditions. Key steps include:

- Reagents : Chloroacetic acid, sodium acetate, and acetic acid for cyclization .

- Conditions : Reflux for 3–5 hours to ensure complete ring formation and crystallization.

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate the thiophene intermediate .

Basic: How can spectroscopic methods confirm the structure of this compound?

Structural confirmation requires a combination of techniques:

- NMR :

- IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can the Z-configuration of the vinylamino group be ensured during synthesis?

The Z-isomer is stabilized by intramolecular hydrogen bonding or steric effects. demonstrates that using acetic acid as a solvent during condensation favors the Z-configuration by promoting planar transition states . Methodological steps:

- Reaction Control : Monitor reaction progress via TLC to prevent over-substitution.

- Crystallization : Selective crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the Z-isomer .

- X-ray Diffraction : Confirm stereochemistry post-synthesis, as shown in for a related thiazolo[3,2-a]pyrimidine derivative .

Advanced: What computational strategies predict the biological activity of this compound?

highlights molecular docking to assess interactions with target proteins (e.g., kinases or receptors):

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., EGFR or CDK2) based on structural homology .

- Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., IC₅₀ measurements) .

Advanced: How can contradictory yields in similar syntheses be resolved?

Discrepancies in yields (e.g., vs. ) often arise from reaction scale or purity of starting materials. Mitigation strategies:

- Optimization : Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading).

- Quality Control : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to subsequent steps .

- Reproducibility : Document exact molar ratios (e.g., 1.1 equiv of formyl-indole derivatives in ) .

Intermediate: What purification methods are effective for this compound?

- Recrystallization : Use DMF/acetic acid (1:1) to remove unreacted starting materials, as described in .

- Column Chromatography : For small-scale purification, employ silica gel with chloroform/methanol (95:5) to isolate the product .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for >95% purity, critical for biological testing .

Advanced: How is regioselectivity achieved when introducing substituents to the thiophene ring?

Regioselectivity is controlled by electronic and steric effects:

- Acetyl Group : Introduce via Friedel-Crafts acylation at the 5-position, leveraging the electron-rich thiophene ring .

- Methyl Group : Use alkylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to target the 4-position .

- Monitoring : In situ FTIR or LC-MS to track substitution patterns and avoid over-alkylation .

Basic: What are the solubility and stability profiles of this compound?

- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Test solubility incrementally to avoid precipitation in biological assays .

- Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the ester and cyano groups .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.